2-(1,4-Diazepan-1-yl)benzo[d]thiazole
Overview
Description
2-(1,4-Diazepan-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole moiety linked to a diazepane ring.
Mechanism of Action
Target of Action
Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have been studied for their antimycobacterial properties . These compounds have shown significant activity against Mycobacterium tuberculosis (Mtb), suggesting that they may target enzymes or proteins essential for the survival of this bacterium .
Mode of Action
For instance, benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their interaction with the target Pantothenate synthetase of Mtb . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
Related compounds such as thiazoles have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds likely affect a variety of biochemical pathways related to these biological activities.
Pharmacokinetics
The in silico admet prediction has been performed for related compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives .
Result of Action
Related compounds have shown significant antimycobacterial activity . For instance, certain benzo[d]imidazo[2,1-b]thiazole derivatives have displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
Action Environment
It’s worth noting that the biological activity of related compounds can be influenced by various factors, including the presence of certain moieties at specific positions in the phenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]thiazole typically involves the reaction of benzothiazole derivatives with diazepane under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,4-Diazepan-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Diazepan-1-yl)thiazole hydrochloride
- Benzothiazole derivatives
Uniqueness
2-(1,4-Diazepan-1-yl)benzo[d]thiazole is unique due to its combined diazepane and benzothiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQILTAIMIMVRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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